N-[(4-tert-butylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-6-4-11(5-7-12)10-15-13-8-9-13/h4-7,13,15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIDUGAOYDNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922919 | |
| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119290-83-4 | |
| Record name | Cyclopropanamine, N-((4-tert-Butylphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopropylamine. The reaction is carried out under basic conditions, often using a solvent like dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, displacing the chloride ion and forming the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
N-[(4-tert-butylphenyl)methyl]cyclopropanamine has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. For instance, derivatives of cyclopropanamines have been investigated for their roles as inhibitors in different biochemical pathways, including pain management and inflammation control.
1.2 Case Study: TRPV1 Antagonists
One notable application is its use in the development of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. Research has shown that compounds similar to this compound can alleviate chronic pain in animal models by inhibiting TRPV1 channels, which are implicated in pain signaling pathways . However, challenges such as side effects and pharmacokinetic profiles have limited their clinical development.
3.1 Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its unique structure can enhance the mechanical properties of polymers when incorporated into polymer matrices, leading to improved durability and thermal stability.
3.2 Case Study: Polymer Blends
Research indicates that blending this compound with common polymers like polystyrene can yield materials with enhanced impact resistance and flexibility . This application is particularly relevant in industries requiring robust materials for packaging and construction.
Environmental Impact and Safety
Despite its promising applications, the environmental impact and safety profile of this compound must be considered. Recent studies have highlighted potential reproductive toxicity associated with compounds related to this structure, necessitating careful handling and regulatory compliance .
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The cyclopropane ring’s strain and the bulky tert-butyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Key Observations:
- Lipophilicity and Bulkiness : The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to methyl (e.g., ) or halogen substituents (e.g., ). This can improve membrane permeability but may reduce solubility.
- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for biological testing.
Biological Activity
N-[(4-tert-butylphenyl)methyl]cyclopropanamine is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects, supported by data tables and relevant case studies.
This compound is characterized by its unique cyclopropane structure combined with a tert-butylphenyl moiety. The molecular formula is CHN, and it possesses notable lipophilicity due to the bulky tert-butyl group, which can influence its interaction with biological targets.
Research indicates that compounds similar to this compound often act as modulators of various receptors and enzymes. For instance, derivatives of cyclopropanamines have been evaluated for their activity against the transient receptor potential vanilloid 1 (TRPV1) channels, which are implicated in pain perception and inflammatory responses .
Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| TRPV1 Antagonism | Pain relief in animal models | |
| Cytotoxicity | Inhibition of tumor cell proliferation | |
| Lipophilicity Influence | Enhanced absorption and distribution |
Case Studies
- TRPV1 Antagonism : A study on a related compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), demonstrated significant TRPV1 antagonistic activity, leading to pain relief in rodent models. However, it also exhibited hyperthermia as a side effect, indicating a complex pharmacological profile that may be shared with this compound .
- Cytotoxicity Studies : In vitro testing revealed that this compound analogs showed varying degrees of cytotoxicity against cancer cell lines. For example, the compound exhibited an IC value of 31 μM against certain tumor cells, suggesting moderate effectiveness in inhibiting cell growth .
- Metabolic Stability : A comparative analysis of metabolic stability indicated that modifications to the cyclopropane structure can significantly affect the compound's clearance rates in biological systems. The introduction of different substituents influenced both lipophilicity and metabolic resistance .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[(4-tert-butylphenyl)methyl]cyclopropanamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-tert-butylbenzyl halides and cyclopropanamine derivatives. Key steps include:
- Halogenation : Reacting 4-tert-butylbenzyl alcohol with thionyl chloride (SOCl₂) to generate 4-tert-butylbenzyl chloride .
- Amination : Reacting the benzyl chloride with cyclopropanamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Critical Parameters : Excess cyclopropanamine (1.5–2.0 equivalents) and inert atmosphere (N₂/Ar) improve yield by minimizing oxidation side products .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR should show characteristic signals: δ 0.5–1.0 ppm (cyclopropane protons), δ 1.3 ppm (t-Bu group), δ 3.8 ppm (CH₂-NH) .
- Mass Spectrometry (MS) : Expected molecular ion peak at m/z 217.3 (C₁₄H₂₁N⁺) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (compound may irritate respiratory tracts) .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the phenyl ring (e.g., Cl, Br, NO₂) or cyclopropane ring (e.g., methyl, hydroxyl) .
- Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., monoamine oxidases) using fluorescence polarization or radioligand assays .
- Data Analysis : Correlate electronic (Hammett σ values) or steric (Taft parameters) properties with activity trends. For example, electron-withdrawing groups (e.g., NO₂) may enhance binding to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (pH, temperature, solvent) across studies. For instance, solubility in DMSO vs. aqueous buffers can alter apparent IC₅₀ values .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidized cyclopropane rings) that may confound bioactivity results .
- Computational Modeling : Perform molecular dynamics simulations to assess target binding under varying protonation states (amine group pKa ≈ 9.5) .
Q. How can the compound’s interaction with biological targets be mechanistically studied?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors). Key interactions:
- Hydrophobic contacts between t-Bu group and receptor pockets.
- Hydrogen bonds between NH and Asp113 residue .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Replace critical residues (e.g., Asp113Ala) to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
